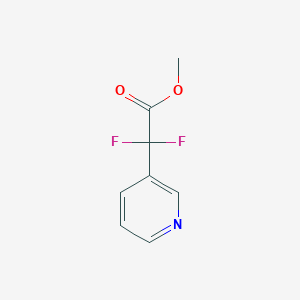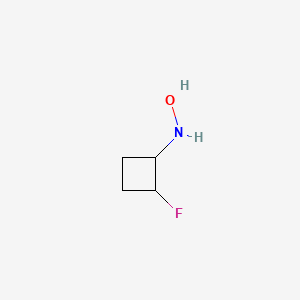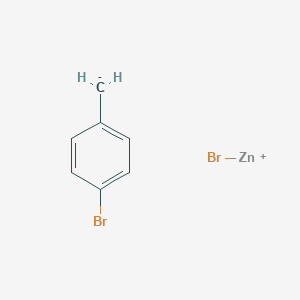
1-bromo-4-methanidylbenzene;bromozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-methanidylbenzene;bromozinc(1+) is a chemical compound that consists of a benzene ring substituted with a bromine atom and a methanidyl group, along with a bromozinc cation. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-methanidylbenzene can be synthesized through several methods. One common approach involves the bromination of toluene to form 1-bromo-4-methylbenzene, followed by the introduction of a methanidyl group. The bromozinc(1+) cation can be introduced through a reaction with zinc bromide.
Industrial Production Methods
In industrial settings, the production of 1-bromo-4-methanidylbenzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The bromozinc(1+) cation is often generated in situ during the reaction process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-methanidylbenzene;bromozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanidyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The bromozinc(1+) cation can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-bromo-4-methanidylbenzene;bromozinc(1+) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-methanidylbenzene;bromozinc(1+) involves its reactivity with various chemical species. The bromine atom and the methanidyl group can participate in different types of chemical reactions, while the bromozinc(1+) cation can act as a Lewis acid, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methylbenzene: Similar structure but lacks the methanidyl group and bromozinc(1+) cation.
1-bromo-4-methoxybenzene: Contains a methoxy group instead of a methanidyl group.
1-iodo-4-methanidylbenzene: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
1-bromo-4-methanidylbenzene;bromozinc(1+) is unique due to the presence of both the methanidyl group and the bromozinc(1+) cation, which confer distinct reactivity and properties compared to similar compounds.
Properties
Molecular Formula |
C7H6Br2Zn |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


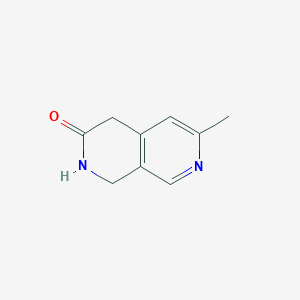

![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)
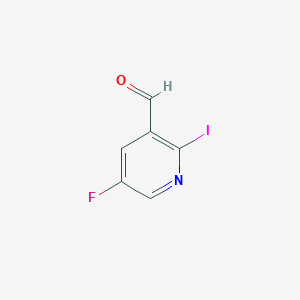
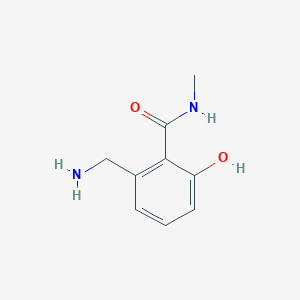
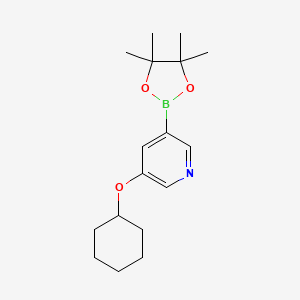
![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
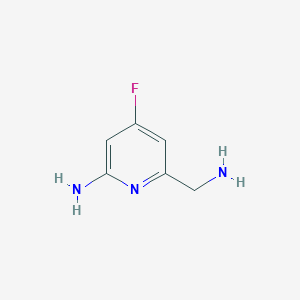
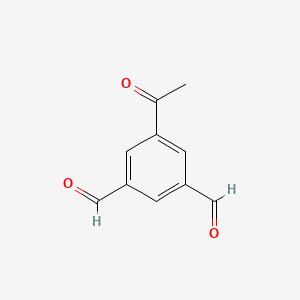
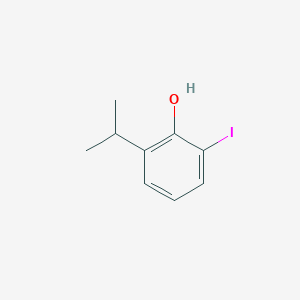
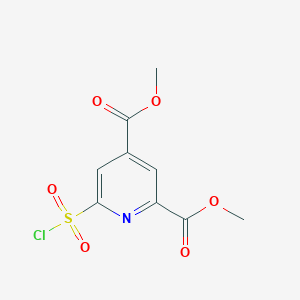
![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)
